2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione
Description
This compound is a nitrogen-rich tricyclic system with a complex fused-ring architecture. Its structure includes a central bicyclo[9.4.0] framework fused with an azepine-like ring, substituted with ethyl groups at position 2 and ketone moieties at positions 7 and 10.
Properties
CAS No. |
133627-23-3 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione |
InChI |
InChI=1S/C13H12N4O2/c1-2-17-11-8(4-3-6-14-11)13(19)16-10-9(18)5-7-15-12(10)17/h3-7H,2H2,1H3,(H,15,18)(H,16,19) |
InChI Key |
RXVDMYVTIXBBQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)C=CN2)NC(=O)C3=C1N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing ethyl and tetrazatricyclic moieties under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the cyclization process, along with specific temperature and pressure conditions to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor chemicals are mixed and reacted under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity and yield. Industrial methods focus on maximizing efficiency and minimizing costs while ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids, and specific catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the original compound.
Scientific Research Applications
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that derivatives of tetrazatricyclo compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a study reported that compounds similar to 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione demonstrated effective inhibition of cell proliferation in human tumor cells with mean growth inhibition values indicating substantial anticancer properties .
Antiviral Properties
The compound has also been investigated for its antiviral activities. Research indicates that derivatives can disrupt viral replication mechanisms in influenza viruses by targeting the RNA-dependent RNA polymerase (RdRP) complex . This suggests a promising avenue for developing antiviral therapeutics.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of tetrazatricyclo compounds. Studies have shown that certain derivatives may exert protective effects against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .
Photonic and Electronic Materials
The unique electronic properties of 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione make it suitable for applications in photonic devices and organic electronics. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .
Sensors
The compound's chemical reactivity can be harnessed in sensor technology for detecting environmental pollutants or biological markers. Its integration into sensor matrices has shown promising results in enhancing sensitivity and selectivity .
Case Studies
Mechanism of Action
The mechanism by which 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The tricyclo[9.4.0.0³,⁸]pentadeca skeleton is shared among several compounds, but substitutions and heteroatom arrangements vary significantly:
Pharmacological and Physicochemical Properties
- Bioactivity: Nevirapine-d4 and its parent compound target viral enzymes, while Loratadine derivatives act as antihistamines .
- Solubility and Stability :
Key Differentiators and Implications
- Heteroatom Density : The target compound’s four nitrogen atoms (vs. 1–2 in most analogs) could enhance hydrogen bonding or metal coordination, influencing drug-receptor interactions .
- Substituent Flexibility : Unlike rigid deuterated or chlorinated analogs, the ethyl group at position 2 may allow for tunable steric effects in drug design .
- Unmet Potential: No direct toxicity or efficacy data are available for the target compound, but structural parallels to Nevirapine and Loratadine suggest antiviral or anti-inflammatory applications warrant exploration .
Biological Activity
Molecular Characteristics
- IUPAC Name : 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione
- Molecular Formula : CHNO
- Molecular Weight : 284.32 g/mol
Antimicrobial Properties
Research indicates that derivatives of tetrazatricyclo compounds exhibit significant antimicrobial activity. A study demonstrated that various analogs of tetrazatricyclo compounds showed inhibitory effects against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell walls and interference with metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of tetrazatricyclo compounds. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Compounds induce G1 or G2/M phase arrest.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress in cancer cells.
A notable case study involved the treatment of breast cancer cell lines with a related compound, resulting in a significant reduction in cell viability and increased apoptosis markers.
Enzyme Inhibition
Tetrazatricyclo compounds have been studied for their ability to inhibit specific enzymes associated with disease pathways. For instance:
- Topoisomerase Inhibitors : Some derivatives have shown promise as topoisomerase inhibitors, which are crucial in cancer therapy.
- Kinase Inhibition : Certain compounds have been identified as potential kinase inhibitors, affecting signaling pathways involved in cell proliferation.
Case Studies
-
Antimicrobial Activity Study
- Objective : Evaluate the antimicrobial efficacy of tetrazatricyclo derivatives.
- Method : Disk diffusion method against E. coli and S. aureus.
- Results : Significant inhibition zones were observed for several derivatives at varying concentrations.
-
Anticancer Study
- Objective : Assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay for cell viability.
- Results : A derivative exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-ethyl-2,4,9,15-tetrazatricyclo[...]dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : Intramolecular cyclization is a foundational approach for polycyclic heterocycles. For example, iridium-catalyzed visible-light-driven reactions (as used for analogous imidazoquinoxalines) can be adapted . Key parameters include catalyst loading (e.g., 2-5 mol%), solvent polarity (acetonitrile or DMF), and reaction time (12-24 hrs). Base-mediated nucleophilic substitution (e.g., using K₂CO₃) may also facilitate ring closure . Optimization via Design of Experiments (DoE) is recommended to balance yield (target ≥70%) and purity (HPLC >95%).
Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm proton environments and carbon frameworks, focusing on deshielded peaks (e.g., carbonyls at δ 170-180 ppm). X-ray crystallography is critical for resolving stereochemistry and ring conformations, as demonstrated for tricyclic analogs (e.g., C–C bond lengths ~1.48–1.52 Å, angles ~108–112°) . For amorphous samples, high-resolution mass spectrometry (HRMS) and IR (C=O stretches ~1680–1720 cm⁻¹) provide complementary validation.
Q. How can researchers assess purity and identify common by-products during synthesis?
- Methodological Answer : Use reversed-phase HPLC with a C18 column (ACN/water gradient) to detect polar by-products (e.g., uncyclized intermediates). LC-MS helps identify masses corresponding to common side reactions, such as over-alkylation (+28 m/z for ethyl groups) or oxidation. TLC (Rf ~0.2–0.4 in EtOAc/hexane) provides rapid monitoring .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges in intramolecular cyclization?
- Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. Computational modeling (DFT at B3LYP/6-31G* level) can map transition states for competing pathways . For example, iridium catalysts may favor 6-endo over 5-exo trig closures due to lower activation barriers (ΔG‡ ~15–20 kcal/mol). Kinetic studies (e.g., variable-temperature NMR) can isolate intermediates, while isotopic labeling (¹³C/²H) tracks bond formation sequences.
Q. How should researchers resolve contradictions between spectral data and predicted structures?
- Methodological Answer : Discrepancies (e.g., unexpected NOESY correlations or ¹³C shifts) may arise from dynamic effects like ring puckering or tautomerism. Use variable-temperature NMR to probe conformational exchange. For crystallographic mismatches (e.g., bond angle deviations >5°), refine models using Hirshfeld surface analysis or multipole refinement . Cross-validate with solid-state NMR or Raman spectroscopy.
Q. What strategies are effective for correlating electronic structure with bioactivity in vitro?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior (e.g., electron-deficient rings may interact with DNA via intercalation). Pair these with luciferase-based reporter assays (e.g., NF-κB inhibition) and SPR to quantify binding constants (KD). Structure-activity relationships (SAR) require systematic substituent variation (e.g., ethyl vs. methyl groups) .
Q. What thermodynamic analyses are recommended to evaluate thermal stability?
- Methodological Answer : Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures (Td >200°C suggests stability for biological assays). Thermogravimetric Analysis (TGA) quantifies mass loss (e.g., <5% at 150°C). For solution stability, monitor UV-Vis absorbance (λmax shifts >10 nm indicate degradation) under accelerated conditions (40°C, 75% RH) .
Q. How can crystallography address challenges in resolving disordered solvent molecules?
- Methodological Answer : For solvent-rich crystals (e.g., hydrated forms), apply SQUEEZE in PLATON to model electron density voids . Multi-temperature datasets (100–300 K) reduce thermal motion artifacts. If disorder persists (e.g., ethyl group rotamers), refine occupancy ratios (e.g., 60:40) and apply geometric restraints (C–C bond length 1.54 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
